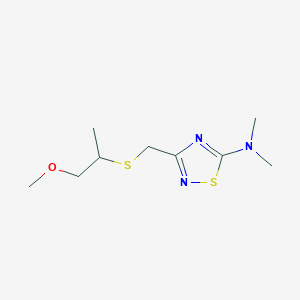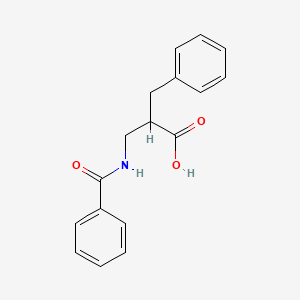![molecular formula C16H14BrN3O B7640386 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a member of the benzamide family and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide in lab experiments is its potent anti-tumor and anti-inflammatory properties. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of using this compound is its complex synthesis process, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions that can be explored in the field of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide research. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of the potential applications of this compound in other fields such as biochemistry and pharmacology.
4. Clinical trials to evaluate the efficacy and safety of this compound as a potential cancer therapy.
5. Development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-7-carbaldehyde in the presence of a base catalyst to form 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)acetophenone. This intermediate product is then further reacted with 4-methylbenzoic acid in the presence of a coupling reagent to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a pharmacological agent. Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-11-2-3-13(14(17)8-11)16(21)19-10-12-4-6-20-7-5-18-15(20)9-12/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUHHKMLJGKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=NC=CN3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)






![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)


![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)